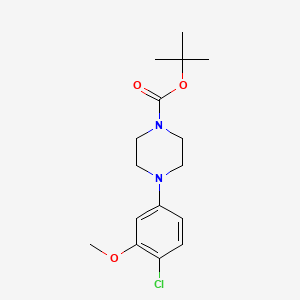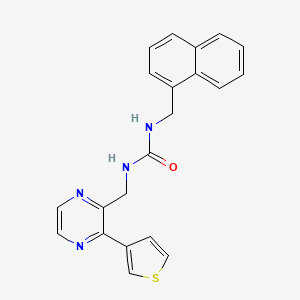
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the urea family and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Environmental Exposure and Biomonitoring
Research on PAHs, including naphthalene and phenanthrene, highlights their ubiquity in the environment due to incomplete combustion of organic matter. Studies have developed methods for measuring unmetabolized PAHs in urine, serving as biomarkers for occupational and environmental exposure. This approach aids in understanding the extent of PAH exposure among different populations, with implications for public health and regulatory policies (Campo et al., 2006), (Sobus et al., 2008).
Occupational Health and Safety
Occupational exposure to PAHs, particularly among workers in industries like coke production and road paving, has been a significant concern. Monitoring urinary metabolites of PAHs, such as 1-hydroxypyrene, has been instrumental in assessing exposure levels and developing workplace safety measures (Serdar et al., 2003), (Elovaara et al., 1995).
Health Risks and Biomarkers
The study of PAH metabolites in urine has expanded our understanding of the health risks associated with PAH exposure. These metabolites, including naphthalene and phenanthrene derivatives, have been linked to various health outcomes, emphasizing the need for effective biomonitoring strategies to mitigate exposure risks (Meeker et al., 2006), (Fustinoni et al., 2010).
Environmental Pollution and Control
Research has also focused on the environmental impact of PAHs, with studies measuring atmospheric concentrations of PAHs near industrial sites. These studies inform strategies for pollution control and reduction, safeguarding both the environment and public health (Cho et al., 2014).
Propriétés
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFSGMITJPXDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

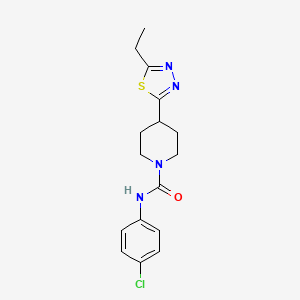
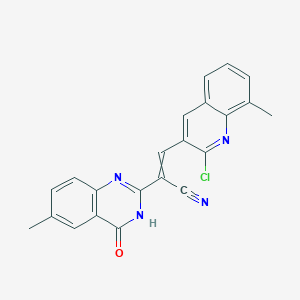
![N-[4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)phenyl]but-2-ynamide](/img/structure/B2752555.png)

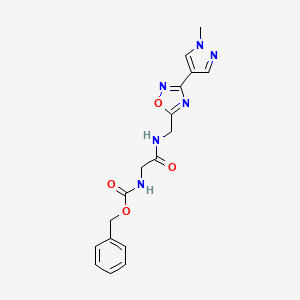
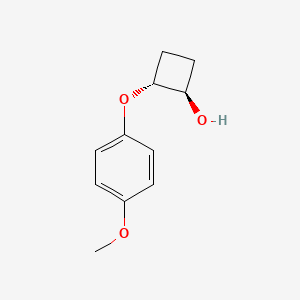
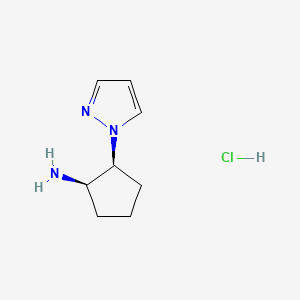
![7-[(2-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2752563.png)

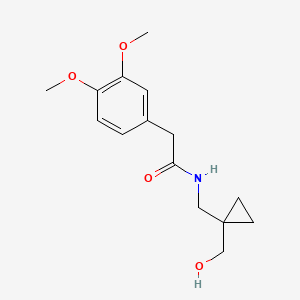
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)
